Cas no 1200-22-2 (Lipoic acid)

Lipoic acid (α-lipoic acid or ALA) is a naturally occurring organosulfur compound that functions as a potent antioxidant and essential cofactor in mitochondrial metabolism. Its unique amphiphilic properties allow it to act in both aqueous and lipid environments, enhancing cellular protection against oxidative stress. Lipoic acid participates in redox reactions, regenerating other antioxidants such as vitamins C and E, and supports energy production by aiding in the decarboxylation of α-keto acids. Its ability to chelate metal ions further contributes to its role in mitigating oxidative damage. Due to these properties, lipoic acid is widely studied for applications in biochemistry, nutrition, and therapeutic research.
Lipoic acid structure
Lipoic acid structure
商品名:Lipoic acid
CAS番号:1200-22-2
MF:C8H14O2S2
メガワット:206.3256
MDL:MFCD01631142
CID:41054
PubChem ID:24881001

Lipoic acid 化学的及び物理的性質

名前と識別子

    • (R)-5-(1,2-Dithiolan-3-yl)pentanoic acid
    • R-(+)-ALPHA-LIPOIC ACID
    • R-ALPHA-LIPOIC ACID
    • (R)-LIPOIC ACID
    • (R)-(+)-Thioctic Acid
    • (3R)-1,2-Dithiolane-3-pentanoic Acid
    • (R)-(+)-a-Lipoic Acid
    • Byodinoral 300
    • Lipoec
    • Thiogamma
    • Tiobe
    • 1,2-Dithiolane-3-pentanoic acid, (3R)-
    • LIPOIC ACID (D-LIPOIC ACID)
    • R-A-LIPOIC ACID (D-LIPOIC ACID)
    • 1,2-Dithiolane-3-pentanoic acid, (3R)- (9CI)
    • 1,2-Dithiolane-3-pentanoic acid, (R)-
    • Tiobec
    • R (+) Alpha lipoic Acid ( D-Form)
    • (R)-1,2-Dithiolane-3-valeric Acid
    • (R)-(+)-α-Lipoic acid
    • (R)-(+)-1,2-Dithiolane-3-pentanoic acid
    • (R)-alpha-Lipoic Acid
    • (+)-A-LIPOIC ACID
    • R(+)Alpha Lipoic Acid
    • (+)-Thioctic acid
    • 1,2-dithiolane-3-pentanoic acid
    • 1,2-Dithiolane-3R-pentanoic acid
    • 1,2-dithiolane-3-valeric acid
    • alpha-Lipoic acid
    • Heparlipon
    • R-(+)-Thioctic acid
    • R-Lipoate
    • R-Lipoic acid
    • thioctic acid
    • (R)-Thioctic Acid
    • lipoic acid
    • (+)-alpha-Lipoic acid
    • Thioctic acid d-form
    • Tioctic Acid
    • D-Thioctic acid
    • (R)-(+)-lipoic acid
    • (R)-1,2-Dithiolane-3-pentanoic acid
    • (R)-6,8-thioctic acid
    • lipoate
    • 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid
    • (R)-(+)-Lipoate
    • 1,2-Dithiolane-3R-
    • C8H14O2S2
    • Z1269228108
    • MFCD01631142
    • J-004243
    • NCGC00094396-01
    • CHEMBL134342
    • AC-8133
    • R-(+)-Lipoic acid
    • L0207
    • (?)-alpha-Lipoic Acid
    • Tiobec Retard
    • LMFA01130001
    • AS-11009
    • Q27887203
    • UNII-VLL71EBS9Z
    • D-THIOCTIC ACID [WHO-DD]
    • NCGC00261814-01
    • CS-0694941
    • EU-0101129
    • THIOCTIC ACID D-FORM [MI]
    • Thioctanoic acid
    • Tox21_501129
    • DTXSID20152651
    • (R)-6,8-DITHIOOCTANOIC ACID
    • 5-[(3R)-3-dithiolanyl]pentanoic acid
    • HY-18733R
    • EN300-7352963
    • (+)-1,2-Dithiolane-3-valeric Acid
    • .ALPHA.-LIPOIC ACID, D-
    • NS00068623
    • ( inverted question mark)-alpha-Lipoic Acid
    • (R)-(+)-?-Lipoic Acid
    • HMS3263B19
    • 5-[(3R)-dithiolan-3-yl]pentanoic acid
    • SR-01000076163
    • R-alpha Lipoic acid
    • alpha-(+)-Lipoic acid
    • AC-11124
    • (r)-(+)-alpha-lipoic acid
    • ARLIPOIC ACID
    • A804416
    • NCGC00094396-02
    • A-Lipoic acid
    • 1200-22-2
    • (R)-(+)--Lipoic acid;R-(+)-Thioctic acid
    • GTPL4822
    • VLL71EBS9Z
    • DB00166
    • s3998
    • AGBQKNBQESQNJD-SSDOTTSWSA-N
    • BDBM50106731
    • Thioctic acid, d form
    • Thioderm
    • T 5625
    • (+/-)-alpha-Lipoic acid
    • NCGC00094396-05
    • SR-01000076163-1
    • (y)-alpha-Lipoic Acid
    • NCGC00094396-03
    • ( inverted question mark)-1,2-Dithiolane-3-pentanoic acid
    • (R)-(+)-1,2-Dithiolane-3-pentanoic acid, 97%
    • Q-201824
    • LP01129
    • (R)-5-(1,2-Dithiolan-3-yl)pentanoicacid
    • SDCCGSBI-0051097.P002
    • Lipoic acid (Standard)
    • HY-18733
    • (+)- alpha -Lipoic acid
    • AKOS015892879
    • Lopac0_001129
    • (+)-
    • (R)-(+)-alpha-Lipoic acid, analytical standard
    • Berlition
    • CS-5076
    • CHEBI:30314
    • SCHEMBL7924
    • CCG-205204
    • ARLIPOIC ACID [INN]
    • R-LA
    • NCGC00094396-06
    • NCGC00094396-04
    • (R)-(+)-alpha-Lipoic acid, >=98.0% (HPLC)
    • α-Lipoic acid
    • 6,8-thioctate
    • RLA
    • 5-[1,2]Dithiolan-3-yl-pentanoate
    • 6,8-thiotate
    • DL-THIOCTIC ACID
    • MLS001332379
    • 5-(dithiolan-3-yl)valerate
    • MLSMR
    • MLS001332380
    • thioctate
    • SMR000058198
    • 5-(1,2-dithiolan-3-yl)valerate
    • 5-[3-(1,2-dithiolanyl)]pentanoate
    • 1,2-dithiolane-3-valerate
    • 1,2-dithiolane-3-pentanoate
    • MLS002153365
    • 6-thioctate
    • 6-thiotate
    • MLS000069736
    • liponate
    • 5-(1,2-dithiolan-3-yl)pentanoate
    • R-(+)-Alpha Lipoic Acid
    • GLXC-03742
    • R-(+)-alpha-Lipoic acid; (R)-5-(1,2-Dithiolan-3-yl)pentanoic acid
    • Lipoic acid
    • MDL: MFCD01631142
    • インチ: 1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1
    • InChIKey: AGBQKNBQESQNJD-SSDOTTSWSA-N
    • ほほえんだ: S1[C@@]([H])(C([H])([H])C([H])([H])S1)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H]

計算された属性

  • せいみつぶんしりょう: 206.04362
  • どういたいしつりょう: 206.043521
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.9
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.218
  • ゆうかいてん: 48-52 °C (lit.)
  • ふってん: 362.5 °C at 760 mmHg
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: 114 ° (C=1, EtOH)
  • PSA: 37.3
  • LogP: 2.78510
  • マーカー: 9326
  • 光学活性: [α]20/D +104°, c = 1 in chloroform
  • ようかいせい: 未確定
  • 酸性度係数(pKa): 5.4(at 25℃)
  • ひせんこうど: +100° ~ +120° (C=1, EtOH)
  • かんど: 光、熱、空気、湿度に敏感

Lipoic acid セキュリティ情報

Lipoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM248133-25g
Lipoic acid
1200-22-2 95%
25g
$138 2022-06-14
eNovation Chemicals LLC
D543373-10g
(R)-(+)-1,2-Dithiolane-3-pentanoic acid
1200-22-2 95%
10g
$350 2024-06-05
eNovation Chemicals LLC
Y1103542-100kg
(R)-(+)-1,2-Dithiolane-3-pentanoic acid
1200-22-2 95%
100kg
$61900 2024-07-28
Enamine
EN300-7352963-1.0g
5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid
1200-22-2 95%
1g
$24.0 2023-05-05
OTAVAchemicals
12486999-100MG
5-[(3S)-1,2-dithiolan-3-yl]pentanoic acid
1200-22-2 95%
100MG
$100 2023-06-25
OTAVAchemicals
12486999-1G
5-[(3S)-1,2-dithiolan-3-yl]pentanoic acid
1200-22-2 95%
1G
$175 2023-06-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R99360-1g
Lipoic acid
1200-22-2
1g
¥79.0 2021-09-08
ChemScence
CS-5076-500mg
Lipoic acid
1200-22-2 99.59%
500mg
$72.0 2021-09-02
Fluorochem
091927-5g
R)-5-(1,2-Dithiolan-3-yl)pentanoic acid
1200-22-2 98%
5g
£30.00 2022-02-28
eNovation Chemicals LLC
K53315-5g
(R)-(+)-1,2-Dithiolane-3-pentanoic acid
1200-22-2 98%
5g
$350 2024-05-25

Lipoic acid サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1200-22-2)Lipoic acid
注文番号:A804416
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:42
価格 ($):479.0
Shanghai Joy Biotech Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1200-22-2)(R)-(+)-Lipoic acid
注文番号:JY189
在庫ステータス:in Stock
はかる:100g;1kg;10kg;25kg
清らかである:98%
最終更新された価格情報:Tuesday, 20 May 2025 15:13
価格 ($):discuss personally

Lipoic acid 関連文献

Lipoic acidに関する追加情報

α-Lipoic Acid (CAS No. 1200-22-2): A Versatile Bioactive Compound with Emerging Therapeutic Applications

α-Lipoic Acid (lipoic acid, thioctic acid, CAS 1200-22-2), a naturally occurring organosulfur compound, is renowned for its dual solubility in both aqueous and lipid environments. This unique property enables its widespread distribution across cellular compartments, making it a pivotal molecule in redox biology and metabolic pathways. Structurally characterized by a disulfide bridge linking two thioctic acid moieties (dihydrolipoic acid), the compound exhibits potent antioxidant activity through its ability to scavenge free radicals and regenerate other antioxidants such as vitamin C and glutathione. Recent advancements in analytical techniques have deepened our understanding of its stereochemistry, with studies confirming that the R-isomer (R-lipoic acid) demonstrates superior biological efficacy compared to the synthetic racemic mixture.

In mitochondrial electron transport, lipoic acid functions as a cofactor for enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. Its role in the tricarboxylic acid cycle has been further elucidated through cryo-electron microscopy studies published in 《Nature Structural & Molecular Biology》in 2023, revealing novel interactions between the compound's sulfhydryl groups and enzyme active sites that enhance catalytic efficiency. This foundational biochemical activity positions lipoic acid CAS 1200-22-no as an essential component in maintaining cellular energy homeostasis, particularly under conditions of oxidative stress.

Clinical research has expanded beyond traditional uses to explore its neuroprotective potential. A phase II trial conducted at Stanford University School of Medicine (published in 《Neurology》early 20XX) demonstrated significant improvements in cognitive function markers among patients with mild cognitive impairment when administered alongside standard cholinesterase inhibitors. The mechanism involves modulation of Nrf₂ signaling pathways to reduce neuroinflammation while enhancing synaptic plasticity through activation of ERK/MAPK cascades.

In diabetes management, emerging evidence supports lipoic acid's role beyond glycemic control. A meta-analysis involving over 5,000 participants across seven countries (《Diabetes Care》June 4th issue) found that daily supplementation at doses between 600–1,800 mg significantly reduced advanced glycation end-products (AGEs) accumulation by upregulating glyoxalase I activity. This discovery opens new avenues for preventing diabetic complications such as nephropathy and retinopathy through mechanisms independent of blood glucose regulation.

The compound's anti-inflammatory properties have gained attention following groundbreaking work published in the《Journal of Immunology》(March 7th supplement). Researchers identified that alpha lipoic acid suppresses NF-κB activation by directly binding to IKKβ kinase domains, thereby inhibiting pro-inflammatory cytokine production without affecting immune cell viability. This selective action suggests therapeutic potential for autoimmune disorders like rheumatoid arthritis where traditional anti-inflammatory agents often compromise immune function.

Synthetic advancements using biocatalytic systems have improved production efficiency of lipoic acid CAS no. Enzymatic oxidation methods employing Rhizopus oryzae lipoyltransferase now achieve >95% enantiomeric purity while reducing environmental impact compared to conventional chemical synthesis routes. These developments are critical for pharmaceutical applications requiring high-grade material compliant with USP/EP standards.

Pioneering work from MIT's Department of Chemical Engineering (published in《ACS Synthetic Biology》August edition) describes engineered microbial strains capable of producing thioctic acid at industrial scales through metabolic pathway optimization. By overexpressing octanoic-CoA ligase genes and introducing feedback-resistant acetyl-CoA carboxylase variants, these systems achieve titers exceeding 5 g/L - a marked improvement over traditional extraction methods from animal tissues.

In oncology research, preclinical models show promise for lipoic acid's role in sensitizing cancer cells to chemotherapy. A study featured on the cover of《Cancer Research》(September issue) demonstrated that co-administration with cisplatin induces mitochondrial permeability transition pore opening specifically in tumor cells expressing high levels of P-glycoprotein efflux pumps. This mechanism circumvents multidrug resistance while sparing normal cells due to differential expression patterns.

Neuroprotection studies utilizing CRISPR-edited mice reveal novel gene interaction networks involving lipoate-binding proteins (LPBPs). Work from University College London's Institute of Neurology (published online July XX) identifies LBPB-1 as a key mediator in blood-brain barrier preservation during ischemia-reperfusion injury. Supplementation with alpha lipoate CAS noR-lipoate,-lipoate" enhances LBPB-1 expression by epigenetic modification of histone H3 acetylation patterns near promoter regions.

A recent pharmacokinetic study using mass spectrometry-based metabolomics (published in《Drug Metabolism and Disposition》October issue) provides critical insights into formulation optimization. Data shows that nanoemulsion encapsulation increases bioavailability by 34% compared to conventional oral tablets, while micellar delivery systems demonstrate superior stability during gastrointestinal transit - important considerations for developing effective therapeutic formulations.

In dermatology applications, topical formulations containing

A recent pharmacokinetic study using mass spectrometry-based metabolomics (published in《Drug Metabolism and Disposition》October issue) provides critical insights into formulation optimization. Data shows that nanoemulsion encapsulation increases bioavailability by 34% compared to conventional oral tablets, while micellar delivery systems demonstrate superior stability during gastrointestinal transit - important considerations for developing effective therapeutic formulations.

In dermatology applications, topical formulations containing

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